(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with N-methoxysulfamoyl and dimethyl groups. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in a variety of chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3,5-dimethylphenyl, is first functionalized with N-methoxysulfamoyl groups. This can be achieved through sulfonation reactions followed by methoxylation.
Introduction of the Boronic Acid Group: The functionalized phenyl ring is then subjected to borylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of sensors for detecting carbohydrates and other diol-containing biomolecules due to its ability to form reversible covalent bonds with diols.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the diol-containing molecules being targeted.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the N-methoxysulfamoyl and dimethyl groups, making it less specific in its interactions with diols.
(4-(N-methoxysulfamoyl)phenyl)boronic Acid: Similar structure but without the dimethyl groups, which may affect its reactivity and specificity.
(3,5-Dimethylphenyl)boronic Acid: Lacks the N-methoxysulfamoyl group, resulting in different chemical properties and applications.
Uniqueness
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is unique due to the presence of both N-methoxysulfamoyl and dimethyl groups on the phenyl ring. These substituents enhance its specificity and reactivity in forming reversible covalent bonds with diols, making it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
[4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNARTGXCBIVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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